1,2-Dichloro-4-methyl-3,5-dinitrobenzene

Übersicht

Beschreibung

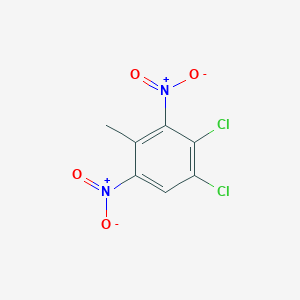

1,2-Dichloro-4-methyl-3,5-dinitrobenzene is an organic compound with the molecular formula C₇H₄Cl₂N₂O₄. It is a derivative of benzene, characterized by the presence of two chlorine atoms, one methyl group, and two nitro groups attached to the benzene ring. This compound is known for its pale yellow crystalline appearance and is used in various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2-Dichloro-4-methyl-3,5-dinitrobenzene can be synthesized through the nitration of 1,2-dichloro-4-methylbenzene. The nitration process involves the reaction of 1,2-dichloro-4-methylbenzene with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The reaction typically proceeds as follows: [ \text{C}_7\text{H}_6\text{Cl}_2 + 2\text{HNO}_3 \rightarrow \text{C}_7\text{H}_4\text{Cl}_2\text{N}_2\text{O}_4 + 2\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and precise temperature control are common practices to achieve efficient production.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms at positions 1 and 2 are susceptible to substitution due to activation by the nitro groups. Key findings include:

Hydroxide Ion Substitution

-

In aqueous NaOH, one chlorine atom is replaced by a hydroxyl group, forming 4-methyl-3,5-dinitro-2-chlorophenol.

-

At high hydroxide concentrations (>2 M), a stable 3,6-dihydroxy Meisenheimer complex forms, reverting to the parent compound upon acidification .

-

Kinetic studies in DMSO:H₂O (7:3 v/v) reveal rapid formation of a monohydroxy Meisenheimer complex (M₁⁻), with rate constants and .

Conditions :

| Reagent | Solvent | Temperature | Major Product |

|---|---|---|---|

| 2.5 M NaOH | H₂O | 25°C | Starting material (recovered) |

| 0.1 M NaOH | DMSO:H₂O (1:1) | Reflux | 2-chloro-4-methyl-3,5-dinitrophenol |

Reduction Reactions

The nitro groups undergo selective reduction, influenced by the choice of reducing agents:

Catalytic Hydrogenation

-

Using H₂/Pd/C in ethanol, nitro groups at positions 3 and 5 are reduced to amines, yielding 1,2-dichloro-4-methyl-3,5-diaminobenzene .

-

Partial reduction to nitroso or hydroxylamine intermediates is not observed under standard conditions .

Metal-Acid Systems

-

Fe/HCl selectively reduces one nitro group to an amine, producing 1,2-dichloro-4-methyl-3-nitro-5-aminobenzene .

Comparison of Reducing Agents :

| Agent | Product | Yield |

|---|---|---|

| H₂/Pd/C | 1,2-dichloro-4-methyl-3,5-diaminobenzene | ~85% |

| Fe/HCl | 1,2-dichloro-4-methyl-3-nitro-5-aminobenzene | ~60% |

Oxidation of the Methyl Group

The methyl group at position 4 is oxidized to a carboxylic acid under strong conditions:

Potassium Permanganate (KMnO₄)

-

In acidic medium (H₂SO₄), oxidation yields 1,2-dichloro-3,5-dinitrobenzoic acid .

-

Reaction requires elevated temperatures (80–100°C) and proceeds via a radical intermediate .

Conditions :

| Oxidizing Agent | Medium | Temperature | Product |

|---|---|---|---|

| KMnO₄ | H₂SO₄ | 80°C | 1,2-dichloro-3,5-dinitrobenzoic acid |

Radical Pathways

In DMSO:H₂O (4:1 v/v), ESR studies confirm the formation of anionic radical pairs during reactions with hydroxide . These radicals mediate unexpected side reactions, such as:

-

Disproportionation to form chlorinated phenoxyl radicals.

Solvent Effects on Reactivity

Solubility studies in 15 solvents (298.15–333.15 K) show DCDNB is most soluble in NMP > DMF > acetone , with Hildebrand solubility parameters () correlating strongly with reaction rates .

| Solvent | Solubility (g/L) at 298 K | |

|---|---|---|

| NMP | 22.9 | 12.34 |

| DMF | 24.8 | 10.21 |

| Acetone | 20.3 | 8.97 |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

DCM-DNB serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of dyes and pharmaceuticals due to its reactive functional groups. The compound's electrophilic nature allows it to participate in electrophilic aromatic substitution reactions, facilitating the creation of more complex molecules.

Research has demonstrated that DCM-DNB exhibits significant biological activity:

- Mutagenicity : DCM-DNB has shown mutagenic potential in bacterial assays, indicating possible risks related to genetic toxicity. Specifically, it can induce chromosomal aberrations under certain conditions.

- Cytotoxicity : Studies reveal that DCM-DNB can induce apoptosis in human leukemia cells with an IC50 value around 10 µM. It also inhibits cell proliferation in breast cancer cell lines, suggesting potential as an anticancer agent.

Environmental Science

The compound's interactions with biological systems have implications for environmental toxicity assessments. It has been investigated for its effects on aquatic organisms and soil microbes, highlighting its potential impact on ecosystems.

Case Study 1: Anticancer Activity

A study investigated the effects of DCM-DNB on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis in human leukemia cells. The findings suggest a potential therapeutic application for DCM-DNB in cancer treatment.

Case Study 2: Mutagenicity Assessment

In a comprehensive mutagenicity assessment involving Salmonella typhimurium and Chinese Hamster Ovary (CHO) cells, DCM-DNB was found to induce chromosomal aberrations at specific concentrations. This study emphasizes the need for caution regarding its use in environments where genetic integrity is critical .

Summary Table of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Organic Synthesis | Intermediate for dyes and pharmaceuticals | Facilitates complex molecule synthesis |

| Biological Activity | Mutagenic effects studied in bacterial assays | Induces chromosomal aberrations |

| Cytotoxicity | Significant effects against cancer cell lines | Potential anticancer agent |

| Environmental Science | Impact on aquatic organisms and soil microbes | Highlights environmental toxicity implications |

Wirkmechanismus

The mechanism of action of 1,2-dichloro-4-methyl-3,5-dinitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro groups on the benzene ring make it highly reactive towards nucleophiles, facilitating various chemical transformations. The compound’s effects are mediated through its ability to undergo reduction and substitution reactions, leading to the formation of different derivatives with distinct properties.

Vergleich Mit ähnlichen Verbindungen

1,2-Dichloro-4-nitrobenzene: Similar in structure but with only one nitro group.

1,3-Dinitrobenzene: Contains two nitro groups but lacks chlorine and methyl substituents.

1,4-Dichloro-2-nitrobenzene: Contains two chlorine atoms and one nitro group but lacks a methyl group.

Uniqueness: 1,2-Dichloro-4-methyl-3,5-dinitrobenzene is unique due to the presence of both chlorine and nitro groups along with a methyl group on the benzene ring. This combination of substituents imparts distinct chemical reactivity and properties, making it valuable for specific applications in chemical synthesis and industrial processes.

Biologische Aktivität

1,2-Dichloro-4-methyl-3,5-dinitrobenzene (DCMND) is an organic compound that has garnered attention due to its biological activity, particularly its mutagenic potential and antimicrobial properties. This article explores the compound's synthesis, biological effects, and implications for human health and the environment.

Chemical Structure and Synthesis

Chemical Structure:

- Molecular Formula: C₇H₄Cl₂N₂O₄

- Key Features: Contains two chlorine atoms, two nitro groups, and a methyl group attached to a benzene ring.

Synthesis Methods:

DCMND can be synthesized through various chemical reactions involving chlorination and nitration processes. The specific arrangement of substituents on the benzene ring influences both its chemical reactivity and biological activity compared to other similar compounds.

Mutagenicity

Research indicates that DCMND exhibits mutagenic activity in bacterial assays. Notably:

- Salmonella Assays: DCMND has been shown to induce chromosomal aberrations under specific conditions, suggesting potential genetic toxicity.

- In Vivo Studies: In studies with Drosophila melanogaster (fruit flies), DCMND displayed mutagenic properties following a single intraperitoneal injection at toxic doses, although it did not show clastogenic activity in vivo at non-toxic doses .

Antimicrobial Properties

DCMND has also been evaluated for its antimicrobial activity:

- Test Organisms: It was tested against Gram-negative bacteria (E. coli) and Gram-positive bacteria (S. aureus). The results indicated varying degrees of antimicrobial efficacy.

Acute Toxicity

The acute toxicity of DCMND has been assessed in various animal studies:

- LD50 Values: The LD50 for oral administration in rats ranges from 625 to 950 mg/kg body weight, indicating significant toxicity at high doses .

- Signs of Intoxication: Symptoms include lethargy, weakness, and potential collapse. The compound is absorbed via the gastrointestinal tract and excreted primarily through urine .

Chronic Effects

Long-term exposure studies have identified potential risks:

- Hematological Effects: Repeated exposure may lead to hematological toxicity, including methaemoglobinemia. A NOAEL (No Observed Adverse Effect Level) of 4 mg/kg body weight/day was derived from subchronic studies .

Data Summary Table

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C₇H₄Cl₂N₂O₄ |

| LD50 (rats) | 625 - 950 mg/kg |

| NOAEL | 4 mg/kg bw/day |

| Mutagenicity (Salmonella) | Positive |

| Antimicrobial Activity | Active against E. coli and S. aureus |

Case Studies

- Bacterial Assays:

- Environmental Impact:

Eigenschaften

IUPAC Name |

1,2-dichloro-4-methyl-3,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2O4/c1-3-5(10(12)13)2-4(8)6(9)7(3)11(14)15/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHKGLGGTMRFRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90575833 | |

| Record name | 1,2-Dichloro-4-methyl-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53278-85-6 | |

| Record name | 1,2-Dichloro-4-methyl-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.